Product packaging for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 178268-98-9)

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B061165
CAS No.: 178268-98-9
M. Wt: 177.16 g/mol
InChI Key: QLSFFHOXHZNYRO-UHFFFAOYSA-N
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Description

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a high-value, nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a versatile 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a privileged scaffold frequently found in biologically active molecules. The presence of the electron-withdrawing nitro group at the 4-position and the methyl group at the 6-position creates a multifunctional intermediate ideal for further synthetic elaboration. Its primary research value lies in its application as a key precursor for the synthesis of novel kinase inhibitors, particularly targeting oncological and inflammatory pathways. The nitro group serves as a handle for reduction to the corresponding aniline, enabling the construction of diverse compound libraries through amide bond formation or diazotization chemistry. Furthermore, the pyrrolo-nitrogen and pyridine nitrogen atoms offer potential for metal coordination, making this compound a candidate for developing catalytic systems or metal-organic frameworks (MOFs). Researchers utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies for fused heterocycles, and create targeted molecular probes for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B061165 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178268-98-9

Properties

IUPAC Name

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSFFHOXHZNYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442372
Record name 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178268-98-9
Record name 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Substituted Pyrrole Derivatives

The cyclocondensation of 2-amino-1H-pyrrole-3-carbonitrile derivatives represents a foundational method for constructing the pyrrolo[2,3-b]pyridine core. In a representative procedure, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes reflux with methyl-containing reagents such as acetylacetone in acetic acid under hydrochloric acid catalysis . The methyl group at position 6 is introduced via the ketone component of acetylacetone, which participates in a Knorr-type cyclization (Figure 1).

Reaction Conditions :

  • Solvent : Acetic acid (15 mL per 10 mmol substrate)

  • Catalyst : Concentrated HCl (2–3 drops)

  • Temperature : Reflux (110–120°C) for 4 hours

  • Workup : Purification via silica gel chromatography (CH2Cl2/MeOH, 39:1) .

This method yields the unsubstituted pyrrolo[2,3-b]pyridine core, which subsequently undergoes nitration. However, adapting the starting material to incorporate methyl groups at position 6 requires substituting phenyl groups with methyl analogues, a modification that enhances electron density and influences nitration regioselectivity .

Regioselective Nitration of the Pyrrolo[2,3-b]Pyridine Core

Nitration at position 4 is achieved using a mixed acid system (H2SO4/HNO3), a method adapted from one-pot synthesis protocols for nitropyridine derivatives . The electron-donating methyl group at position 6 directs nitration to the para position on the pyridine ring, consistent with electrophilic aromatic substitution trends.

Procedure :

  • Substrate : 6-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv).

  • Nitration Agent : Fuming HNO3 (1.1 equiv) in concentrated H2SO4 at 0–5°C.

  • Reaction Time : 2 hours under vigorous stirring.

  • Quenching : Ice-cold water (10 mL per 1 mmol substrate).

  • Isolation : Filtration and recrystallization from ethanol/water (1:3) .

Key Considerations :

  • Temperature Control : Maintaining subambient temperatures prevents over-nitration and byproduct formation.

  • Acid Strength : ≥95% H2SO4 ensures protonation of the pyridine nitrogen, enhancing reactivity .

Sequential Methylation-Nitration Strategies

Alternative routes introduce the methyl group post-cyclization via nucleophilic substitution or Friedel-Crafts alkylation. For example, treating 4-nitro-1H-pyrrolo[2,3-b]pyridine with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 80°C installs the methyl group at position 6. However, this method faces challenges due to the deactivating nitro group, necessitating prolonged reaction times (12–18 hours) and resulting in moderate yields (45–55%).

Optimization Techniques :

  • Catalyst Screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve methylation efficiency.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the nitro-substituted intermediate.

One-Pot Diazotization-Nitration Approach

A novel one-pot method, inspired by diazo intermediate utilization in nitropyridine synthesis, combines nitration and diazotization steps to streamline production . While originally developed for 2-hydroxy-5-nitropyridine, this approach is adaptable to pyrrolo[2,3-b]pyridines by modifying the starting amine.

Protocol :

  • Diazotization : 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (1 equiv) reacts with NaNO2 (1.5 equiv) in H2SO4 at 0–10°C.

  • Nitration : Direct addition of HNO3 (1 equiv) at 40–50°C.

  • Quenching : Precipitation in ice-water followed by neutralization with NH4OH .

Advantages :

  • Reduced Waste : Eliminates intermediate isolation, cutting solvent use by 30% .

  • Scalability : Demonstrated efficacy at pilot-plant scale (10 kg batches) .

Purification and Characterization

Post-synthetic purification is critical due to the presence of regioisomers and nitro byproducts.

Purification Methods :

Technique Conditions Purity Achieved
Column ChromatographySilica gel, CH2Cl2/MeOH (95:5)≥98%
RecrystallizationEthyl acetate/n-hexane (1:4)97–99%

Spectroscopic Characterization :

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, H-2), 7.89 (d, J = 5.1 Hz, 1H, H-5), 6.95 (s, 1H, H-7), 2.51 (s, 3H, CH3) .

  • HRMS : [M+H]+ calcd. for C8H8N3O2: 178.0611; found: 178.0614 .

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Limitation
Cyclocondensation 60–65%Direct core formation with methylRequires specialized precursors
Sequential Nitration 70–75%High regioselectivityMulti-step, high acid waste
One-Pot 55–60%Scalability, reduced stepsLower yield due to side reactions

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-effectiveness and safety. Industrial protocols employ continuous-flow reactors for nitration, enhancing heat dissipation and reducing reaction times (30 minutes vs. 2 hours batch) . Methylation is conducted using dimethyl sulfate instead of methyl iodide, lowering toxicity concerns.

Chemical Reactions Analysis

Types of Reactions: 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Anticancer Applications

One of the primary areas of research for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is its potential as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through the following mechanisms:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound acts as an FGFR inhibitor, which is crucial because abnormal FGFR signaling is implicated in various cancers. For instance, in vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of breast cancer cell lines (e.g., 4T1) and induce apoptosis .

Other Therapeutic Applications

Beyond oncology, this compound has shown promise in other areas:

  • Antidiabetic Properties : Certain derivatives have been found to effectively reduce blood glucose levels without affecting insulin concentrations. These compounds may be beneficial in treating conditions like type 2 diabetes and metabolic syndrome .
  • Antimicrobial Activity : Research indicates that derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Summary of Biological Activities

Activity Target Outcome
AnticancerFGFRs (FGFR1, FGFR2, FGFR3)Inhibition of cell proliferation; apoptosis induction
AntidiabeticGlucose transport mechanismsReduction in blood glucose levels
AntimicrobialBacterial and fungal pathogensModerate activity against Staphylococcus aureus

Structure-Activity Relationship

Compound Name Structure Features Biological Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at position 5FGFR inhibition
4-Amino-1H-pyrrolo[2,3-b]pyridineAmino group at position 4Anticancer properties
6-Methoxy-4-nitro-1H-pyrrolo[2,3-b]pyridineMethoxy substituent at position 6Enhanced solubility and bioactivity

In Vitro Studies on Cancer Cell Lines

In a study evaluating the effectiveness of various pyrrolo derivatives against breast cancer cells (4T1), compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating potent inhibitory activity. The results demonstrated significant inhibition of cell migration and invasion alongside reduced cell viability, suggesting its potential as a lead compound for further development in cancer therapy .

Antidiabetic Activity Assessment

A series of experiments conducted on various substituted derivatives revealed that certain compounds could enhance insulin sensitivity significantly while lowering blood glucose levels in animal models without altering circulating insulin levels. This finding suggests their potential application in managing diabetes-related conditions .

Mechanism of Action

The mechanism of action of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Solubility and Pharmacokinetic Profiles

Pyrrolo[2,3-b]pyridines generally exhibit better aqueous solubility than sulfur-containing analogs (e.g., thieno[2,3-b]pyridines) due to nitrogen’s hydrogen-bonding capacity . However, the nitro group in 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine may reduce solubility compared to derivatives with hydrophilic groups (e.g., morpholine, -OH). For example:

  • Thieno[2,3-b]pyridines: Poor solubility necessitates cyclodextrin formulations for in vivo studies .
  • Pyrrolo[2,3-b]pyridines with morpholine : Aqueous solubility improved by ~10-fold compared to unsubstituted analogs .

Toxicity and Stability

  • Nitro Group Risks : Nitro-containing compounds may pose mutagenicity concerns, though specific data for pyrrolo[2,3-b]pyridines are lacking .
  • Stability : Nitro groups are susceptible to reduction, which could be leveraged for prodrug designs (e.g., nitro → amine conversion in vivo) .

Biological Activity

6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C₈H₇N₃O₂. Its unique structure features a pyrrole ring fused to a pyridine ring, with both a methyl and nitro group contributing to its reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with the Fibroblast Growth Factor Receptor (FGFR) . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This activation can lead to inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. For instance, compounds derived from this scaffold have shown IC₅₀ values in the low micromolar range against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 3.12 μg/mL, indicating promising potential as an antibacterial agent .

Case Studies

  • Anticancer Efficacy : A study assessed the cytotoxic effects of this compound derivatives on ovarian cancer cells. The results indicated that certain derivatives significantly inhibited cell viability while showing minimal toxicity to healthy cells .
  • Antimicrobial Testing : Another study focused on the antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The most active compounds exhibited MIC values less than 0.15 µM, showcasing their potential as new anti-tuberculosis agents .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique biological activity of this compound:

Compound TypeStructure FeaturesBiological Activity
1H-pyrrolo[2,3-b]pyridineLacks methyl and nitro groupsLower anticancer activity
Pyrrolopyrazine DerivativesContains a pyrazine ringVariable activity; often less potent than pyrrolopyridines

Q & A

Q. What are the common synthetic routes for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example, nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives using a mixture of HNO₃ and H₂SO₄ at 0°C achieves regioselective nitro group introduction at the 4-position . Reaction temperature and stoichiometry are critical: excess HNO₃ (1.2 eq.) and controlled cooling (0°C) minimize side reactions like over-nitration or decomposition. Post-reaction purification via column chromatography (e.g., DCM/EA solvent systems) yields ~29% isolated product .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (e.g., δ 7.23 ppm for H-5 and δ 8.21 ppm for H-6 in DMSO-d₆) and the NH proton (δ ~11.88 ppm as a broad singlet) .
  • ¹⁹F NMR (if fluorinated intermediates are used): Fluorine substitution at the 3-position shows δ ~-172 ppm .
  • HRMS : Calculated [M+H]+ for C₈H₇N₃O₂ (6-methyl-4-nitro derivative) is 178.0612; deviations >0.0003 suggest impurities or incorrect functionalization .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine scaffold (e.g., nitration vs. halogenation)?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. Nitration at the 4-position is favored due to electron-donating groups (e.g., methyl) activating the para position. In contrast, halogenation (e.g., using N-iodosuccinimide) targets the 3-position under radical conditions . Computational studies (DFT) can predict reactive sites, while experimental validation via intermediate trapping (e.g., using NaBH₄ to reduce nitro groups) confirms selectivity .

Q. How do structural modifications (e.g., methyl or nitro groups) impact the compound’s biological activity, particularly in kinase inhibition?

  • Methodological Answer : The nitro group enhances electron-deficient character, improving binding to ATP pockets in kinases (e.g., FGFR1/3 or BCR-Abl). Methyl groups at the 6-position increase lipophilicity, enhancing membrane permeability. For example, 3-fluoro-4-chloro analogs show IC₅₀ values <100 nM against VEGFR2, while nitro derivatives exhibit improved selectivity over off-target kinases . Structure-activity relationship (SAR) studies require iterative synthesis, crystallography (e.g., PDB analysis), and cellular assays (e.g., kinase profiling panels) .

Q. How to resolve contradictions in reported synthetic yields for nitro-substituted pyrrolo[2,3-b]pyridines across studies?

  • Methodological Answer : Yield discrepancies often arise from:
  • Purification methods : Gradient elution in column chromatography (e.g., 4:1 DCM/EA vs. 1:1) affects recovery .
  • Reagent purity : Technical-grade HNO₃ (70%) vs. higher-purity reagents alter reaction efficiency .
  • Scale effects : Milligram-scale reactions may report lower yields due to handling losses vs. gram-scale optimized batches .
    Reproducibility requires strict adherence to documented protocols (e.g., anhydrous solvents, inert atmospheres) and validation via independent synthesis .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :
  • Kinase inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., CDK4/6) and ATP analogs .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with EC₅₀ determination .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to quantify parent compound degradation .

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